5-amino-N-benzyl-2-methylbenzamide
Overview
Description
5-amino-N-benzyl-2-methylbenzamide is an organic compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The molecular formula of this compound is C15H16N2O.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with additional functional groups . The molecular weight of the compound is 240.3 g/mol.Scientific Research Applications
Kinesin Spindle Protein Inhibition
5-amino-N-benzyl-2-methylbenzamide derivatives have been investigated for their potential in cancer treatment. A related compound, AZD4877, exhibits potent inhibition of kinesin spindle protein (KSP), causing cell arrest in mitosis and leading to cellular death. This feature makes it a promising candidate for anticancer therapy (Theoclitou et al., 2011).
Gastroprokinetic Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their gastroprokinetic activity. Certain derivatives, such as 4-amino-5-chloro-2-ethoxybenzamides, have demonstrated potent activity in promoting gastric emptying (Morie et al., 1995).
Antimicrobial and Antioxidant Activities
Endophytic Streptomyces species have been found to produce a new benzamide compound with both antimicrobial and antioxidant properties. This discovery highlights the potential of this compound analogs in the field of natural product research and pharmacology (Yang et al., 2015).
Serotonin Receptor Interaction
A radioiodinated derivative of a structurally similar compound, specifically targeting serotonin-5HT2-receptors, has been developed for use in gamma-emission tomography. This demonstrates the compound's potential applications in neurological research and diagnostics (Mertens et al., 1994).
Properties
IUPAC Name |
5-amino-N-benzyl-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-13(16)9-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXOQHKLFNFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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